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Compound of Interest

Compound Name: Caraphenol A

Cat. No.: B016335 Get Quote

An efficient and scalable total synthesis of (±)-caraphenol A, a biologically active trimeric form

of resveratrol, has been developed.[1] This methodology is significant for enabling broader

investigation into the biological activities of caraphenol A, which has been shown to enhance

gene delivery to hematopoietic stem cells.[2][3][4] The synthesis strategy is highlighted by an

efficient intramolecular Friedel–Crafts reaction to construct the central nine-membered

carbocycle, achieving an average yield of 89.5% per step.[1]

Overall Synthetic Strategy
The synthesis begins with readily available starting materials and proceeds through a

sequence of key transformations, including a Corey–Chaykovsky epoxidation, Meinwald

rearrangement, Grignard addition, and an acid-promoted cyclization to form a dihydrofuran

intermediate.[1] A subsequent Fries rearrangement followed by an eight-step sequence leads

to the crucial allylic alcohol precursor.[1] The key step is the intramolecular Friedel–Crafts

cyclization of this precursor to form the nine-membered ring, which is the core of the

caraphenol A structure.[1]
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Caption: Overall synthetic workflow for (±)-caraphenol A.

Quantitative Data Summary
The following table summarizes the yields for the key transformations in the scalable synthesis

of (±)-caraphenol A.
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Step Number
Transformation
Sequence

Key Reagents &
Conditions

Combined Yield (%)

1
Starting Material →

Intermediate C

1. Me₃SI, n-BuLi2.

ZnI₂3. Grignard

Reagent B

74% (over 3 steps)

2
Intermediate C →

Dihydrofuran D

Acid-promoted

cyclization
Not specified

3
Dihydrofuran D →

Ketone G

1. Multiple steps to

F2. Fries

Rearrangement

80% (over 3 steps

from D)

4
Ketone G → Allylic

Alcohol I
Eight synthetic steps

81% (over 3 of the 8

steps)

5
Allylic Alcohol I →

Cyclized Product

1. MsOH (72 equiv),

THF, 50 °C, 45 min2.

OsO₄, NMO

73% (over 2 steps)

6
Cyclized Product →

(±)-Caraphenol A

1. NaIO₄2. Reagent

B3. H₂, Pd/C; then

HCl

Not specified

Yields are as reported in the literature synopsis.[1]

Key Experimental Protocols
Protocol 1: Formation of Dihydrofuran D
This multi-step sequence begins from a readily prepared starting material and involves

epoxidation, rearrangement, and addition reactions to set the stage for dihydrofuran formation.

Corey-Chaykovsky Epoxidation: The initial aldehyde (A) is treated with trimethylsulfonium

iodide (Me₃SI) and n-butyllithium (n-BuLi) to form an epoxide.

Meinwald Rearrangement: The epoxide is rearranged using a Lewis acid such as zinc iodide

(ZnI₂).
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Grignard Addition: A Grignard reagent is added to the rearranged intermediate to yield

compound C.

Acid-Promoted Cyclization: Treatment of compound C with acid promotes the cyclization to

furnish the dihydrofuran intermediate D. This sequence proceeds with a 74% yield over the

first three steps.[1]

Protocol 2: Key Friedel-Crafts Cyclization
This is the crucial step for constructing the nine-membered ring of caraphenol A. The protocol

involves the acid-mediated cyclization of the advanced allylic alcohol intermediate I.

Allylic Alcohol (I) MsOH (72 equiv)
THF, 50°C, 45 min

Nine-Membered
Ring Product

73% yield
(over 2 steps)

Click to download full resolution via product page

Caption: Workflow for the key Friedel-Crafts cyclization step.

Reaction Setup: To a solution of the allylic alcohol precursor (I) in tetrahydrofuran (THF), add

72 equivalents of methanesulfonic acid (MsOH).

Reaction Execution: Heat the reaction mixture to 50 °C and stir for 45 minutes.

Workup and Subsequent Steps: Upon completion, the reaction is worked up. The resulting

product is then subjected to dihydroxylation with osmium tetroxide (OsO₄) and N-

methylmorpholine N-oxide (NMO).

Yield: This two-step sequence from allylic alcohol I provides the cyclized and dihydroxylated

product in a 73% yield.[1]

Conclusion
The detailed protocols outlined provide a robust and scalable pathway to (±)-caraphenol A.

The strategic use of a late-stage intramolecular Friedel-Crafts cyclization allows for the efficient

construction of the complex nine-membered ring system.[1] This synthetic route is crucial for
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providing sufficient quantities of caraphenol A and its analogues for further investigation into

their therapeutic potential, particularly in the field of gene therapy.[5][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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